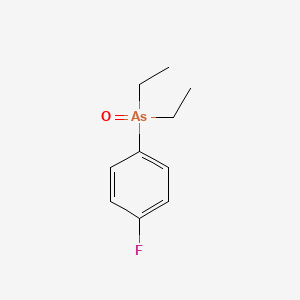
Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a fluorophenyl group attached to an oxo-lambda~5~-arsane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane typically involves the reaction of diethylarsine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo-lambda~5~-arsane to lower oxidation state arsenic species.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce diethylarsine derivatives.
Scientific Research Applications
Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane: Similar structure but contains a sulfur atom instead of an oxygen atom.
Diethyl(4-fluorophenyl)oxo-lambda~5~-phosphane: Contains a phosphorus atom instead of arsenic.
Uniqueness
Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane is unique due to its specific combination of a fluorophenyl group and an oxo-lambda~5~-arsane core
Properties
CAS No. |
61580-48-1 |
|---|---|
Molecular Formula |
C10H14AsFO |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
1-diethylarsoryl-4-fluorobenzene |
InChI |
InChI=1S/C10H14AsFO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
IKKDSABERMXDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=O)(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















